molecular formula C8H15N B6208223 3,3-dimethyl-1-azaspiro[3.3]heptane CAS No. 2742659-36-3

3,3-dimethyl-1-azaspiro[3.3]heptane

Katalognummer B6208223
CAS-Nummer: 2742659-36-3
Molekulargewicht: 125.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-dimethyl-1-azaspiro[3.3]heptane, also known as DMASPH, is a cyclic compound that is commonly used in a variety of scientific applications. It is a non-naturally occurring compound, meaning it is not found in nature and was synthesized in a laboratory setting. DMASPH has been studied for its unique properties, which include its ability to act as a chiral catalyst and its ability to act as a prodrug. In

Wissenschaftliche Forschungsanwendungen

3,3-dimethyl-1-azaspiro[3.3]heptane has been studied for its potential applications in a variety of scientific fields. It has been used as a chiral catalyst in asymmetric synthesis, as a prodrug in drug delivery systems, and as a ligand in coordination chemistry. In addition, it has been studied for its potential applications in biocatalysis, catalysis, and materials science.

Wirkmechanismus

The exact mechanism of action of 3,3-dimethyl-1-azaspiro[3.3]heptane is not yet fully understood. However, it is believed that the compound acts as a chiral catalyst by binding to a substrate molecule and inducing a conformational change that allows the substrate molecule to react with another molecule. Additionally, it is believed that the compound can act as a prodrug by binding to a drug molecule and facilitating its release in the body.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3,3-dimethyl-1-azaspiro[3.3]heptane are not yet fully understood. However, it is believed that the compound may have an effect on enzymes and other proteins in the body. Additionally, it is believed that the compound may have an effect on the metabolism of drugs in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,3-dimethyl-1-azaspiro[3.3]heptane in laboratory experiments is its ability to act as a chiral catalyst and prodrug. This makes it a useful tool for asymmetric synthesis, drug delivery, and coordination chemistry. Additionally, the compound is relatively stable and can be easily synthesized in the laboratory.
However, there are some limitations to using 3,3-dimethyl-1-azaspiro[3.3]heptane in laboratory experiments. For example, the compound is not naturally occurring and must be synthesized in the laboratory, which can be time-consuming and costly. Additionally, the exact mechanism of action of the compound is not yet fully understood, which can limit its usefulness in certain experiments.

Zukünftige Richtungen

Given the potential applications of 3,3-dimethyl-1-azaspiro[3.3]heptane, there are a number of future directions that can be explored. For example, further research can be conducted to better understand the exact mechanism of action of the compound and its potential biochemical and physiological effects. Additionally, research can be conducted to explore potential applications of the compound in biocatalysis, catalysis, and materials science. Finally, research can be conducted to develop more efficient and cost-effective synthesis methods for the compound.

Synthesemethoden

3,3-dimethyl-1-azaspiro[3.3]heptane can be synthesized by a variety of methods. One of the most common methods is a three-step synthesis involving the reaction of 1-azaspiro[3.3]heptane with dimethylsulfoxide (DMSO), followed by the addition of dimethylformamide (DMF) and then the reaction of the product with dimethylacetamide (DMA). The reaction of 3,3-dimethyl-1-azaspiro[3.3]heptane with DMSO yields a cyclic compound with a five-membered ring, while the reaction of the product with DMF and DMA yields a cyclic compound with a seven-membered ring. The product can then be purified by recrystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-dimethyl-1-azaspiro[3.3]heptane can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "2-methyl-2-butene", "1,5-hexadiene", "hydrogen gas", "palladium catalyst", "ammonia", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "The first step involves the reaction of 2-methyl-2-butene with 1,5-hexadiene in the presence of hydrogen gas and a palladium catalyst to form 3,3-dimethyl-1-pentene.", "The second step involves the reaction of 3,3-dimethyl-1-pentene with ammonia in acetic acid to form 3,3-dimethyl-1-aminopentane.", "The third step involves the reduction of 3,3-dimethyl-1-aminopentane with sodium borohydride in the presence of hydrochloric acid to form 3,3-dimethyl-1-aminopentane hydrochloride.", "The fourth step involves the reaction of 3,3-dimethyl-1-aminopentane hydrochloride with sodium hydroxide to form 3,3-dimethyl-1-aminopentane.", "The final step involves the reaction of 3,3-dimethyl-1-aminopentane with methyl iodide to form 3,3-dimethyl-1-azaspiro[3.3]heptane." ] }

CAS-Nummer

2742659-36-3

Molekularformel

C8H15N

Molekulargewicht

125.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.